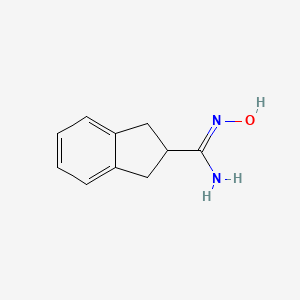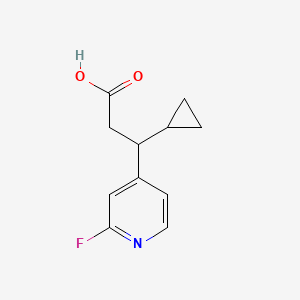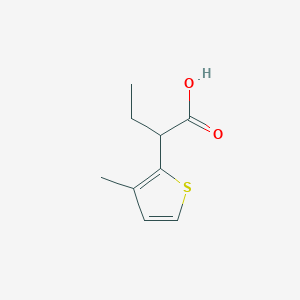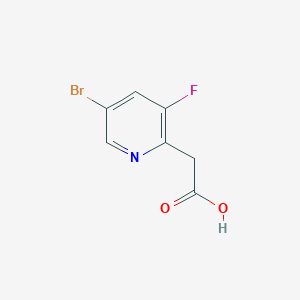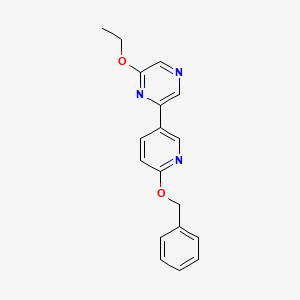
1-(4,5-Diethoxy-2-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Diethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C12H15NO5 It is a derivative of acetophenone, where the phenyl ring is substituted with two ethoxy groups and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone typically involves the nitration of 4,5-diethoxyacetophenone. The process can be summarized as follows:
Starting Material: 4,5-diethoxyacetophenone.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the product.
Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved in the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Diethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 1-(4,5-Diethoxy-2-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4,5-Diethoxy-2-nitrophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Diethoxy-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its derivatives are studied for their potential chemical reactivity and properties.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological molecules. The ethanone group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with methoxy groups instead of ethoxy groups.
1-(4,5-Diethoxy-2-aminophenyl)ethanone: The reduced form of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone.
4,5-Diethoxy-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
Uniqueness
This compound is unique due to the presence of both ethoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
1-(4,5-diethoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11-6-9(8(3)14)10(13(15)16)7-12(11)18-5-2/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
FKKPZCUAOMWHHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


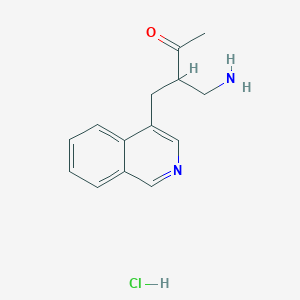

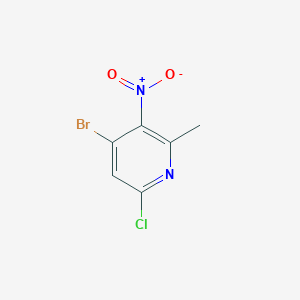
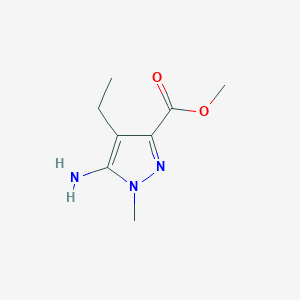
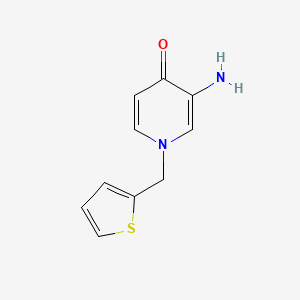
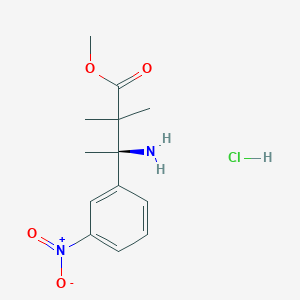
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
